molecular formula C10H12O2S B14376373 2-(Ethylsulfanyl)-6-methylbenzoic acid CAS No. 90259-39-5

2-(Ethylsulfanyl)-6-methylbenzoic acid

Cat. No.: B14376373
CAS No.: 90259-39-5
M. Wt: 196.27 g/mol
InChI Key: ZMYQBFZHIFHPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfanyl)-6-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with an ethylsulfanyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-6-methylbenzoic acid typically involves the introduction of the ethylsulfanyl group and the methyl group onto the benzoic acid core. One common method is the Friedel-Crafts alkylation, where ethylsulfanyl and methyl groups are introduced using appropriate alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-6-methylbenzoic acid: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.

    2-(Ethylsulfanyl)-benzoic acid: Lacks the methyl group at the 6-position.

    6-Methylbenzoic acid: Lacks the ethylsulfanyl group.

Uniqueness

2-(Ethylsulfanyl)-6-methylbenzoic acid is unique due to the presence of both the ethylsulfanyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.

Properties

CAS No.

90259-39-5

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-ethylsulfanyl-6-methylbenzoic acid

InChI

InChI=1S/C10H12O2S/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

ZMYQBFZHIFHPIJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC(=C1C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.